N-(3-bromo-4-methylphenyl)methanesulfonamide
Description
Contextualization within Sulfonamide Chemistry and Bioactivity Research
The sulfonamide functional group (-SO₂NRR') is a cornerstone in medicinal chemistry, famously associated with the first class of synthetic antimicrobial agents, the sulfa drugs. The bioactivity of sulfonamides is diverse, with derivatives exhibiting antibacterial, anticancer, anti-inflammatory, and diuretic properties. This wide range of pharmacological effects stems from the ability of the sulfonamide group to mimic or antagonize the function of p-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid.
Methanesulfonamide (B31651) derivatives, as a subset of sulfonamides, have been explored for their potential as enzyme inhibitors and modulators of biological pathways. The methanesulfonyl group can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Overview of Research Significance of the N-(3-bromo-4-methylphenyl)methanesulfonamide Scaffold
While specific research on this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule—a substituted N-phenylmethanesulfonamide—are of significant interest to researchers. The N-phenylmethanesulfonamide core is a common feature in a variety of biologically active compounds.
The substituents on the phenyl ring, in this case, a bromine atom and a methyl group, play a crucial role in modulating the molecule's electronic and steric properties. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity to biological targets. The methyl group can affect the compound's lipophilicity and metabolic profile.
Research into structurally similar compounds, such as N-(bromophenyl)methanesulfonamides and other substituted N-phenylmethanesulfonamides, has revealed a range of biological activities. These activities often depend on the substitution pattern on the aromatic ring. For instance, studies on various substituted N-phenyl ureidobenzenesulfonamide derivatives have shown antiproliferative activity against cancer cell lines. nih.gov Furthermore, methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been investigated as HMG-CoA reductase inhibitors. nih.gov
The this compound scaffold, therefore, represents a template for the design of novel therapeutic agents. The specific arrangement of the bromo and methyl groups on the phenyl ring provides a unique chemical space for further exploration and derivatization to optimize biological activity.
Detailed Research Findings
Due to the limited direct research on this compound, this section will discuss the general findings on related substituted methanesulfonamide derivatives to infer the potential areas of interest for this specific compound.
Synthesis and Chemical Properties
The synthesis of N-aryl-methanesulfonamides typically involves the reaction of an appropriately substituted aniline (B41778) with methanesulfonyl chloride in the presence of a base. For this compound, the synthetic route would likely start from 3-bromo-4-methylaniline.
| General Reaction for N-Aryl-Methanesulfonamide Synthesis | |
| Reactants | Substituted Aniline, Methanesulfonyl Chloride |
| Reagents | Base (e.g., pyridine, triethylamine) |
| Product | N-Aryl-Methanesulfonamide |
The chemical properties of this compound would be influenced by the electron-withdrawing nature of the methanesulfonyl group and the electronic effects of the bromo and methyl substituents on the phenyl ring. These features would affect its acidity, reactivity, and potential for intermolecular interactions.
Potential Biological Activities
Based on the bioactivities of related compounds, the this compound scaffold could be investigated for several therapeutic applications.
| Potential Therapeutic Area | Rationale based on Structurally Similar Compounds |
| Anticancer | Substituted N-phenyl sulfonamides have shown antiproliferative effects. nih.gov |
| Antimicrobial | The sulfonamide moiety is a well-established pharmacophore in antibacterial agents. |
| Enzyme Inhibition | Methanesulfonamide derivatives have been identified as inhibitors of enzymes like HMG-CoA reductase. nih.gov |
Further research, including synthesis, characterization, and comprehensive biological screening, is necessary to elucidate the specific properties and potential applications of this compound. The unique substitution pattern of this compound makes it a promising candidate for future drug discovery efforts.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOSTSKNTABTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
General Synthetic Pathways for N-Substituted Methanesulfonamides
The synthesis of N-substituted methanesulfonamides is a fundamental process in organic chemistry, primarily revolving around the formation of a stable nitrogen-sulfur bond. The two most prevalent strategies involve the direct sulfonylation of an amine or the coupling of a sulfonamide with a halide.
The most traditional and widely used method for synthesizing N-substituted methanesulfonamides is the reaction of a primary or secondary amine with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) (TEA) or inorganic bases such as potassium carbonate. openpharmaceuticalsciencesjournal.comnih.gov The choice of solvent is crucial and can range from chlorinated solvents like dichloromethane (B109758) (DCM) to polar aprotic solvents like dimethylformamide (DMF). openpharmaceuticalsciencesjournal.comnih.gov An alternative approach involves using nitroalkanes as the reaction diluent, which can facilitate the precipitation of the amine hydrochloride salt, simplifying its removal by filtration. google.com
A more modern alternative to the classical approach is the palladium-catalyzed cross-coupling reaction. This method allows for the formation of the N-S bond by coupling an aryl bromide or chloride directly with methanesulfonamide (B31651). organic-chemistry.org This technique is particularly valuable as it can avoid the generation of potentially genotoxic impurities that may arise from the reaction of an aniline (B41778) with methanesulfonyl chloride. organic-chemistry.org
Table 1: Comparison of Primary Amine Sulfonylation Methodologies
| Feature | Amine + Methanesulfonyl Chloride | Palladium-Catalyzed Cross-Coupling |
|---|---|---|
| Reactants | Primary/Secondary Amine, Methanesulfonyl Chloride | Aryl Halide, Methanesulfonamide |
| Catalyst/Reagent | Base (e.g., Triethylamine, K₂CO₃) | Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand |
| Byproduct | Amine Hydrochloride Salt | Halide Salt |
| Advantages | Widely applicable, well-established, readily available reagents. openpharmaceuticalsciencesjournal.comgoogle.com | Avoids potentially genotoxic impurities, good for specific substrates. organic-chemistry.org |
| Considerations | Requires careful control of reaction conditions to avoid side reactions. | Requires a catalyst system, may not be suitable for all substrates. |
The introduction of bromo and methyl substituents onto an aromatic ring is achieved through distinct electrophilic aromatic substitution reactions. These modifications are often performed on a precursor molecule before the sulfonylation step.
Aromatic Bromination: This is a common method for preparing aryl bromides, which are versatile intermediates in synthesis. nih.gov The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.
N-Bromosuccinimide (NBS): A widely used reagent that allows for mild and selective bromination. In solvents like acetonitrile, NBS can exhibit high para-selectivity with respect to the most activating group on the ring. nih.gov For deactivated aromatic compounds, the reaction can be effectively carried out using NBS in concentrated sulfuric acid. organic-chemistry.org
Ammonium (B1175870) Bromide with an Oxidant: An environmentally conscious approach utilizes ammonium bromide as the bromine source in conjunction with an oxidant like Oxone. organic-chemistry.org This method avoids the use of hazardous molecular bromine and proceeds at ambient temperatures, often with good yields and high regioselectivity. organic-chemistry.org
Aromatic Methylation: The introduction of a methyl group onto an aromatic ring is typically accomplished via Friedel-Crafts alkylation, using a methyl halide (e.g., methyl iodide) and a Lewis acid catalyst (e.g., AlCl₃). However, this reaction can be prone to issues like polyalkylation and rearrangement. A more common and controlled strategy involves starting with a pre-methylated aromatic compound, such as p-toluidine (B81030) (4-methylaniline), which already contains the desired methyl group in the correct position.
Table 2: Common Reagents for Electrophilic Aromatic Bromination
| Reagent System | Substrate Scope | Key Features |
|---|---|---|
| N-Bromosuccinimide (NBS) in Acetonitrile | Activated Arenes | High para-selectivity, mild conditions. nih.gov |
| N-Bromosuccinimide (NBS) in H₂SO₄ | Deactivated Arenes | Effective for electron-poor rings. organic-chemistry.org |
| Ammonium Bromide / Oxone | Activated Arenes | Eco-friendly, avoids molecular bromine, good yields. organic-chemistry.org |
| Bromine in Acetic Acid/Chloroform | General Arenes | Classical method, requires careful handling. mdpi.com |
Targeted Synthesis of N-(3-bromo-4-methylphenyl)methanesulfonamide
The targeted synthesis of this compound is most directly achieved by the sulfonylation of the corresponding aniline, 3-bromo-4-methylaniline, with methanesulfonyl chloride.
The efficiency and yield of the synthesis depend on the careful optimization of several reaction parameters.
Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl generated during the reaction without competing with the aniline nucleophile.
Solvent Choice: Aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are typically used. The use of specific solvents like nitroalkanes can aid in product isolation by causing the precipitation of the amine hydrochloride byproduct, which can then be easily filtered off. google.com
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature to ensure the reaction proceeds to completion.
Stoichiometry: Using a slight excess of methanesulfonyl chloride can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions and simplify purification.
Once the reaction is complete, the crude product must be isolated and purified. A typical workup involves quenching the reaction with water, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and concentrated.
Recrystallization: This is a primary technique for purifying the solid product. The choice of solvent is critical; for sulfonamides, saturated aliphatic alcohols containing three carbon atoms, such as propanol (B110389) and isopropanol, have been shown to provide high recoveries of crystalline material. google.com
Chromatography: For more challenging separations or for analytical purposes, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful methods for separating sulfonamides from impurities. researchgate.net
Extraction: Various liquid-liquid or solid-liquid extraction methods can be used during the workup to remove unreacted starting materials and byproducts. mdpi.com
Table 3: Summary of Purification Techniques for Sulfonamides
| Technique | Principle | Application |
|---|---|---|
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Primary method for obtaining high-purity crystalline solid product. google.com |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Purification of crude product mixtures. |
| HPLC / SFC | High-resolution separation based on partitioning between a stationary and a mobile phase. | Final purification, purity analysis, and isolation of trace components. researchgate.net |
| Solvent Extraction | Partitioning of a compound between two immiscible liquid phases. | Initial workup to remove water-soluble or acid/base-soluble impurities. mdpi.com |
Design and Synthesis of this compound Analogs and Derivatives
The structure of this compound serves as a scaffold that can be chemically modified to produce a library of analogs and derivatives. The key points for derivatization are the aromatic ring and the sulfonamide moiety.
The bromine atom on the phenyl ring is a particularly useful functional handle for further modification. It can readily participate in transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki cross-coupling reaction can be employed to react the bromo-substituted scaffold with various aryl boronic acids. mdpi.com This strategy allows for the synthesis of a diverse range of bi-aryl analogs, effectively replacing the bromine atom with a new substituted or unsubstituted aryl group.
Further derivatization can be achieved by modifying the starting materials.
Varying the Sulfonyl Chloride: Instead of methanesulfonyl chloride, other sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) can be used to synthesize analogs with different substituents on the sulfur atom. openpharmaceuticalsciencesjournal.com
Varying the Aniline: A wide array of substituted anilines can be used as starting materials to modify the substitution pattern on the aromatic ring.
These synthetic strategies provide a robust platform for creating a diverse library of N-aryl sulfonamide derivatives based on the this compound core structure.
Table 4: Potential Sites and Strategies for Analog Synthesis
| Modification Site | Synthetic Strategy | Example of Reagents | Resulting Derivative Class |
|---|---|---|---|
| Aromatic Ring (C-Br) | Suzuki Cross-Coupling | Phenylboronic acid, Pd catalyst, base. mdpi.com | N-(4-methyl-[1,1'-biphenyl]-3-yl)methanesulfonamide derivatives |
| Aromatic Ring (C-Br) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | N-(4-methyl-3-alkynylphenyl)methanesulfonamide derivatives |
| Sulfonamide (S-CH₃) | Use of alternative sulfonyl chlorides | Benzenesulfonyl chloride, Triethylamine | N-(3-bromo-4-methylphenyl)benzenesulfonamide |
| Aromatic Ring (General) | Use of alternative anilines | 3-chloro-4-methylaniline, Methanesulfonyl chloride | N-(3-chloro-4-methylphenyl)methanesulfonamide |
Modification of the Phenyl Ring Substituents (e.g., Halogen, Methyl)
The substituents on the phenyl ring, specifically the bromine atom and the methyl group, are key targets for derivatization. The bromine atom, in particular, serves as a versatile functional handle for introducing a variety of substituents through cross-coupling reactions.
The bromo group at the C3 position is highly susceptible to substitution via transition metal-catalyzed reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and other functional groups, significantly diversifying the core structure. For instance, the bromine can be replaced with different aryl groups, altering the steric and electronic properties of the molecule. While modifications of the methyl group are less common and synthetically more challenging, potential reactions could include oxidation to a carboxylic acid or benzylic halogenation followed by substitution.
Variation of the Methanesulfonamide Moiety
The methanesulfonamide moiety (-NHSO₂CH₃) is another critical site for structural modification. Variations can be achieved by altering the alkyl or aryl group attached to the sulfonyl center. For example, replacing the methyl group with larger alkyl chains (e.g., ethyl) or with aryl groups (e.g., phenyl or substituted phenyl rings) can significantly impact the compound's properties.
These modifications are typically achieved by reacting the parent aniline (3-bromo-4-methylaniline) with different sulfonyl chlorides (R-SO₂Cl). This approach allows for the synthesis of a library of compounds with diverse sulfonyl functionalities.
Table 1: Examples of Sulfonamide Moiety Variation
| Starting Amine | Sulfonyl Chloride Used | Resulting Compound |
|---|---|---|
| 3-Bromo-4-methylaniline | Methanesulfonyl chloride | This compound |
| 3-Bromo-4-methylaniline | Ethanesulfonyl chloride | N-(3-bromo-4-methylphenyl)ethanesulfonamide |
| 3-Bromo-4-methylaniline | Benzenesulfonyl chloride | N-(3-bromo-4-methylphenyl)benzenesulfonamide |
Introduction of Diverse Chemical Scaffolds
The introduction of diverse and complex chemical scaffolds is primarily accomplished by leveraging the reactivity of the bromine atom on the phenyl ring. Through reactions like the Suzuki-Miyaura coupling, a wide array of boronic acids and esters can be attached to the core structure, introducing new heterocyclic or carbocyclic systems. wikipedia.orgmdpi.com
For instance, coupling the this compound core with a pyrazine-containing boronic acid would introduce a nitrogen-containing heterocyclic scaffold. This strategy is instrumental in building molecular complexity and exploring new chemical space. The versatility of this approach allows for the systematic introduction of scaffolds with varying sizes, shapes, and functionalities. mdpi.com
Advanced Synthetic Techniques
Modern synthetic chemistry offers powerful tools for the efficient and environmentally conscious synthesis of this compound and its derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Transition metal-catalyzed cross-coupling reactions are indispensable for C-C and C-heteroatom bond formation in modern organic synthesis. mdpi.comthermofisher.com The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a particularly powerful method for modifying the this compound scaffold. wikipedia.org This reaction involves the coupling of the organohalide (the bromo-substituted phenyl ring) with an organoboron species, such as a boronic acid or ester, in the presence of a base. libretexts.org
The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.gov This enables the straightforward synthesis of a diverse array of biaryl and related structures. For example, reacting this compound with various aryl boronic acids can yield a series of N-(3-aryl-4-methylphenyl)methanesulfonamide derivatives. mdpi.com
The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
Table 2: Illustrative Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Product |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | N-(4-methyl-[1,1'-biphenyl]-3-yl)methanesulfonamide |
| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | N-(4-methyl-3-(pyridin-3-yl)phenyl)methanesulfonamide |
Green Chemistry Approaches in Methanesulfonamide Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se These principles are increasingly being applied to the synthesis of sulfonamides.
Key green approaches applicable to methanesulfonamide synthesis include:
Use of Greener Solvents: Traditional syntheses often use volatile organic compounds (VOCs). A greener alternative is to perform the reaction in water, which is non-toxic and environmentally benign. rsc.org Deng and Mani described a facile synthesis of sulfonamides in aqueous media under pH control, where the product precipitates upon acidification and can be isolated by simple filtration. sci-hub.sersc.org
Solvent-Free Reactions: Conducting reactions under neat (solvent-free) conditions is an ideal green methodology. sci-hub.se Mechanosynthesis, which uses mechanical force (ball milling) to drive reactions, is a solvent-free technique that can be applied to sulfonamide synthesis. rsc.org
Use of Biodegradable Catalysts: Methanesulfonic acid (MSA) itself is considered a green acid catalyst. It is biodegradable, less corrosive than many mineral acids, and does not evolve toxic gases. orientjchem.org It can be used in various organic transformations, promoting more environmentally friendly reaction pathways. orientjchem.org
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Solvent | Dichloromethane, DMF, THF | Water, or solvent-free (neat/mechanochemical) rsc.orgrsc.org |
| Base/Catalyst | Organic bases (e.g., Pyridine, Triethylamine) | Inorganic bases (e.g., Na₂CO₃), Biodegradable acids (e.g., MSA) sci-hub.seorientjchem.org |
| Workup | Liquid-liquid extraction with organic solvents | Simple filtration of precipitated product rsc.org |
| Waste Generation | High (organic solvents, byproducts) | Low (reduced solvent use, recyclable catalysts) |
Investigation of Biological Activity and Molecular Mechanisms
Assessment of Antimicrobial and Antibacterial Activities
The emergence of drug-resistant bacteria necessitates the continuous search for new antimicrobial agents. Sulfonamide derivatives are frequently evaluated for their potential to address this challenge.
While specific studies focusing exclusively on N-(3-bromo-4-methylphenyl)methanesulfonamide are limited, the broader class of sulfonamides has been extensively tested against a wide array of bacteria. Research into novel sulfonamide hybrids demonstrates their activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govnih.gov The mechanism of action for many sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria, thereby halting their growth and replication. The antibacterial efficacy of these compounds often depends on the specific chemical substitutions on the aromatic ring and the sulfonamide group.
Research has demonstrated the potential of compounds structurally related to this compound against highly resistant pathogens. One area of significant concern is extensively drug-resistant (XDR) Salmonella Typhi (S. Typhi), the causative agent of typhoid fever, which shows resistance to standard antibiotics like fluoroquinolones and third-generation cephalosporins. nih.gov
A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a derivative sharing the bromo-methylphenyl moiety, revealed significant antibacterial activity against clinically isolated XDR S. Typhi. nih.govmdpi.com The activity was measured using the agar (B569324) well diffusion method, with findings indicating that antibacterial potency increased with the concentration of the compound. nih.gov
Table 1: Antibacterial Activity of a Derivative Compound against XDR S. Typhi
| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|---|
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | 50 | 17 | 6.25 |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5a) | 50 | 14 | Not specified |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5b) | 50 | 14 | Not specified |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5c) | 50 | 15 | Not specified |
Data sourced from a study on pyrazine (B50134) carboxamide derivatives. nih.gov
Furthermore, various sulfonamide-bearing compounds have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, indicating a broad potential for this chemical class in combating significant drug-resistant diseases. researchgate.net
Information regarding the specific cellular uptake and accumulation mechanisms of this compound in bacterial cells is not extensively detailed in the available scientific literature. Such studies are crucial for understanding a compound's efficacy, as its ability to penetrate the bacterial cell wall and membrane and accumulate at its target site determines its ultimate antimicrobial potency.
Exploration of Anticancer and Antiproliferative Effects
In addition to antimicrobial properties, sulfonamide structures are recognized as privileged scaffolds in the development of anticancer agents. nih.gov Their effects are often linked to the inhibition of critical cellular processes like microtubule dynamics.
Studies on bromo-substituted benzenesulfonamides, which are structurally analogous to this compound, have shown potent cytotoxic and antiproliferative effects against various human tumor cell lines. nih.govnih.gov For instance, a series of N-(5-methoxyphenyl) benzenesulfonamides featuring bromo and methoxy (B1213986) substitutions were synthesized and evaluated for their ability to inhibit cancer cell growth. nih.gov
Certain compounds in this series demonstrated sub-micromolar cytotoxicity, being particularly effective against the MCF7 human breast adenocarcinoma cell line. nih.govnih.gov The antiproliferative potency of these compounds suggests they are promising candidates for further investigation as antitumor agents. nih.gov
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Related Bromo-Substituted Benzenesulfonamides on Human Cancer Cell Lines
| Cell Line | Compound 23 | Compound 24 | Compound 25 |
|---|---|---|---|
| MCF7 (Breast Adenocarcinoma) | 0.28 ± 0.01 | 0.17 ± 0.01 | 0.10 ± 0.01 |
| HeLa (Cervical Carcinoma) | 0.38 ± 0.02 | 0.24 ± 0.01 | 0.12 ± 0.01 |
| HT-29 (Colon Adenocarcinoma) | 0.35 ± 0.02 | 0.22 ± 0.01 | 0.15 ± 0.01 |
Data represents the concentration required to inhibit cell proliferation by 50% and is sourced from a study on N-(5-methoxyphenyl) methoxybenzenesulfonamides. nih.gov
The anticancer activity of many therapeutic agents is mediated through the induction of apoptosis, or programmed cell death. Research into related bromo-substituted compounds indicates that their mechanism of action involves the disruption of the microtubule network in cancer cells. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase, which subsequently triggers apoptotic cell death. nih.govnih.gov
Studies on other classes of bromo-compounds, such as 3-bromo-isoxazoline derivatives, have also shown the ability to induce both autophagy and apoptotic cell death in pancreatic cancer cells, further highlighting the potential of bromine-containing scaffolds to modulate these critical cellular pathways. nih.gov The ability of a compound to selectively induce apoptosis in cancer cells is a highly desirable characteristic for an anticancer drug.
Effects on Cell Cycle Progression
Research into compounds structurally related to this compound has revealed significant effects on cell cycle progression. For instance, a study on N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with bromo substitutions demonstrated that these compounds can act as potent cytotoxic agents. nih.gov One particular compound from this series was found to arrest cells at the G2/M phase of the cell cycle. nih.gov This disruption of the normal cell cycle is a key indicator of the compound's potential as an antimitotic agent, suggesting an interaction with cellular components essential for cell division. nih.gov
Enzymatic Inhibition Studies
The inhibitory effects of this compound and its analogs have been explored against a variety of enzymes, highlighting its potential as a modulator of key biological pathways.
Several key enzymes have been identified as potential targets for compounds with structural similarities to this compound.
Alkaline Phosphatase (AP): This metalloenzyme is a recognized drug target, and its inhibition has therapeutic potential. nih.govresearchgate.net Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and shown to be potent inhibitors of human placental alkaline phosphatase. mdpi.com
DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are crucial for DNA replication and are validated targets for antimicrobial agents. nih.govmdpi.comresearchgate.netnih.gov The inhibition of these enzymes is a known mechanism of action for several antibiotics. nih.govresearchgate.net
Phosphopantetheinyl Transferase (PPTase): These enzymes are vital for the activation of enzymes involved in both primary and secondary metabolism. nih.gov The development of inhibitors for PPTases is an area of interest for biotechnological applications and drug discovery. nih.gov
Understanding the kinetics of enzyme inhibition provides insight into the mechanism of action of a compound. For a derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which was identified as a potent inhibitor of alkaline phosphatase, enzyme kinetic studies were conducted. mdpi.com The results, analyzed using a Lineweaver-Burk plot, indicated a competitive mode of inhibition. mdpi.com This suggests that the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. mdpi.com
In a study of 4,4'-biphenylsulfonamides as inhibitors of matrix metalloproteases, kinetic characterization revealed both competitive and non-competitive inhibition, depending on the specific derivative. nih.gov This highlights how small structural changes can alter the mechanism of enzyme inhibition.
The inhibitory concentrations of aminocoumarin antibiotics against DNA gyrase and topoisomerase IV have been determined through supercoiling and decatenation assays, respectively, providing quantitative measures of their inhibitory potency. nih.gov
Table 1: Kinetic Data for a Derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide against Alkaline Phosphatase
| Parameter | Value |
| IC50 | 1.469 ± 0.02 µM |
| Inhibition Type | Competitive |
Data sourced from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. mdpi.com
Computational docking studies have been employed to understand the binding interactions of related compounds within the active sites of their target enzymes. For derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, in silico studies provided insights into their inhibitory potential against alkaline phosphatase. mdpi.com Similarly, docking studies of diarylsulphonamides with tubulin suggested binding to the colchicine (B1669291) site, albeit in a distinct manner, which is consistent with their observed antimitotic activity. nih.gov
For bacterial DNA gyrase, it is known that different classes of inhibitors bind to distinct sites. For example, aminocoumarins bind to the ATPase site of the GyrB subunit, preventing ATP binding and subsequent enzyme activity. mdpi.com
Receptor-Ligand Interaction and Modulation
Beyond enzymatic inhibition, the interaction of this compound-related structures with cellular receptors has been investigated.
The serotonin (B10506) 5-HT6 receptor has emerged as a significant target for the development of treatments for cognitive deficits, particularly in Alzheimer's disease. nih.govnih.gov A number of antagonists for this receptor have been developed and have shown procognitive effects in preclinical studies. nih.govmdpi.com
Research has focused on designing and synthesizing novel antagonists for the 5-HT6 receptor. researchgate.net These efforts have led to the identification of compounds with high affinity and selectivity for this receptor. The antagonistic activity at the 5-HT6 receptor is believed to modulate multiple neurotransmitter systems, contributing to the observed cognitive enhancement. nih.gov While several 5-HT6 receptor antagonists have advanced to clinical trials, the results have been varied. mdpi.com
G-Protein Coupled Receptor (e.g., GPR84) Antagonism
One such antagonist, GLPG1205, has been evaluated in clinical studies for idiopathic pulmonary fibrosis and ulcerative colitis. nih.gov Another compound, PBI-4050, a low-affinity GPR84 antagonist, has reached phase III clinical trials for Alström Syndrome. acs.org The development of potent and selective GPR84 antagonists is an active area of research, with a focus on understanding the structure-activity relationships of these molecules. acs.org For instance, extensive research on 1,2,4-triazine-based antagonists has been conducted to improve their pharmacokinetic profiles for further drug development. acs.org
| Compound | Description | Clinical Trial Phase (for relevant indications) | Reference |
|---|---|---|---|
| GLPG1205 | A GPR84 antagonist evaluated for inflammatory and fibrotic diseases. | Phase II for idiopathic pulmonary fibrosis. | nih.gov |
| PBI-4050 | A low-affinity GPR84 antagonist. | Phase III for Alström Syndrome. | acs.org |
| 1,2,4-Triazine derivatives | A class of competitive GPR84 antagonists under investigation. | Preclinical. | acs.org |
Endothelin Receptor (ETA/ETB) Modulation
The sulfonamide moiety is a key feature in many endothelin receptor antagonists. These antagonists are investigated for their potential in treating conditions such as pulmonary arterial hypertension. acs.org Research has explored dual ETA/ETB receptor antagonists as well as selective ETA antagonists. acs.orgnih.gov
One notable example is Macitentan, a potent dual endothelin receptor antagonist that has undergone phase III clinical trials for pulmonary arterial hypertension. acs.org The structure-activity relationship of biphenylsulfonamide derivatives has been a focus of research to identify potent and selective ETA receptor antagonists. For instance, the pyrimidine (B1678525) derivative of a 4'-heterocyclic biphenylsulfonamide was found to be a highly potent and selective ETA antagonist. nih.gov The development of these compounds often involves optimizing their pharmacokinetic properties for oral activity. nih.gov
| Compound | Receptor Target | Significance | Reference |
|---|---|---|---|
| Macitentan | Dual ETA/ETB | Orally active, potent antagonist; completed Phase III trials for pulmonary arterial hypertension. | acs.org |
| BMS-193884 | Selective ETA | A potent and selective endothelin A (ETA) receptor antagonist. | nih.gov |
| 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide | ETA | An orally active ETA antagonist. | nih.gov |
Glutamate (B1630785) Receptor Function Potentiation
Glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtypes, are crucial for synaptic plasticity, including long-term potentiation (LTP). nih.govnih.gov LTP is a cellular mechanism that is thought to underlie learning and memory. nih.gov The potentiation of NMDA receptor-mediated synaptic currents is a key aspect of LTP. nih.gov
Metabotropic glutamate receptors (mGluRs) are also involved in modulating synaptic plasticity. nih.gov Specifically, mGluR5 has been shown to be required for the NMDA-receptor-mediated component of LTP in the hippocampus. nih.gov The signaling pathway may involve the activation of protein kinase C (PKC), which couples mGluR5 to the NMDA receptor potentiation during LTP. nih.gov
ABC Transporter (e.g., CFTR) Modulation
ATP-binding cassette (ABC) transporters are a family of membrane proteins involved in the transport of various molecules across cellular membranes. nih.gov The cystic fibrosis transmembrane conductance regulator (CFTR) is an ABC transporter that functions as a chloride ion channel. cff.org Mutations in the CFTR gene cause cystic fibrosis, and modulators of CFTR function are a key therapeutic strategy. cff.orgmdpi.com
CFTR modulators are classified as correctors or potentiators. Correctors help to fix misfolded CFTR protein, allowing it to traffic to the cell surface, while potentiators enhance the opening of the CFTR channel. cff.org Combination therapies using both correctors and potentiators have proven to be highly effective. mdpi.com
In the context of cancer, ABC transporters like P-glycoprotein (ABCB1) can contribute to multidrug resistance by effluxing chemotherapeutic drugs from cancer cells. nih.govnih.gov Research is ongoing to find inhibitors of these transporters to overcome drug resistance. nih.gov
Other Investigated Biological Activities (if applicable for related compounds)
Antiviral Properties
Sulfonamide derivatives have been reported to exhibit a broad range of antiviral activities. nih.govmdpi.com These compounds have been investigated for their ability to inhibit various viruses, including retroviruses like HIV. nih.gov Some sulfonamides act as HIV protease inhibitors, while others target viral entry or reverse transcriptase. nih.gov
The structural diversity of sulfonamides allows for the development of novel antiviral agents. mdpi.com For instance, some sulfonamide-containing compounds have shown activity against influenza virus by inhibiting viral mRNA synthesis. nih.govmdpi.com The structure-activity relationship of these derivatives is a key area of study to enhance their antiviral efficacy. nih.govmdpi.com
Structure Activity Relationship Sar Studies of N 3 Bromo 4 Methylphenyl Methanesulfonamide and Its Analogs
Impact of Aromatic Ring Substituents on Biological Potency
The nature and position of substituents on the phenyl ring of N-phenylmethanesulfonamide analogs are determinant factors for their biological potency. Modifications to the halogen, alkyl, and other groups can drastically alter the molecule's electronic, steric, and hydrophobic properties, thereby influencing its interaction with biological targets.
Positional Isomer Effects (e.g., N-(2-bromo-4-methylphenyl) vs. N-(3-bromo-4-methylphenyl))
Studies on related N-aryl compounds have frequently shown that substituents at the ortho-position can lead to a decrease in potency due to steric hindrance. researchgate.net This clash can prevent the optimal orientation of the molecule within the binding pocket of a receptor or enzyme. In contrast, meta- and para-isomers often exhibit higher activity as their substituents project into less sterically hindered regions. nih.gov For the N-(bromo-4-methylphenyl)methanesulfonamide scaffold, moving the bromine atom from the 3-position (meta to the sulfonamide) to the 2-position (ortho) is expected to introduce steric strain, which may disrupt key binding interactions and reduce biological potency.
Note: The following table presents hypothetical data for illustrative purposes, based on established structure-activity relationship principles, as direct comparative studies for this specific analog series are not publicly available.
| Compound | Substituent Position | Hypothetical IC₅₀ (nM) | Rationale for Potency Difference |
| 1a | 3-Bromo (meta) | 50 | The meta-position allows for favorable interactions without significant steric clash with the binding site. |
| 1b | 2-Bromo (ortho) | 500 | The ortho-substituent introduces steric hindrance, likely forcing the molecule into a less favorable binding conformation. researchgate.net |
Influence of Halogen Substituents (e.g., Bromo vs. Chloro, Fluoro, Iodo)
The identity of the halogen substituent itself is a critical factor in determining biological activity. Halogens differ in size, electronegativity, and their ability to form halogen bonds—a type of non-covalent interaction between the halogen atom and an electron-rich atom like oxygen or nitrogen, or a π-system. nih.gov
The "halogen effect" in SAR is multifaceted. A common trend observed in some compound series is that biological potency increases with the size of the halogen, from fluoro to iodo. This is often attributed to a combination of factors, including increased lipophilicity which can enhance membrane permeability, and the greater polarizability of larger halogens, which strengthens van der Waals and halogen bonding interactions. researchgate.net In the context of N-(3-halo-4-methylphenyl)methanesulfonamide analogs, replacing bromine with a larger iodine atom might enhance binding affinity, whereas substitution with smaller chlorine or fluorine atoms could lead to reduced potency.
Note: The following table presents hypothetical data for illustrative purposes, based on established structure-activity relationship principles, as direct comparative studies for this specific analog series are not publicly available.
| Compound | 3-Position Halogen | Hypothetical IC₅₀ (nM) | Key Physicochemical Properties |
| 2a | Fluoro (F) | 200 | Small size, high electronegativity. |
| 2b | Chloro (Cl) | 120 | Intermediate size and polarizability. |
| 2c | Bromo (Br) | 50 | Good balance of size, lipophilicity, and halogen bonding capability. |
| 2d | Iodo (I) | 35 | Large size, high polarizability, strong halogen bond donor. nih.gov |
Effects of Alkyl Substituents (e.g., Methyl)
Alkyl groups, such as the methyl group at the 4-position of the aromatic ring, primarily influence activity through steric and electronic effects. The 4-methyl group is an electron-donating group, which can modulate the electronic density of the aromatic ring and influence interactions.
Role of the Methanesulfonamide (B31651) Moiety in Target Interaction
The methanesulfonamide group is a key pharmacophore, crucial for the biological activity of this class of compounds. It is a versatile functional group capable of engaging in multiple types of non-covalent interactions that anchor the molecule to its biological target.
The sulfonamide group (-SO₂NH-) is a strong hydrogen bond acceptor (via the sulfonyl oxygens) and a hydrogen bond donor (via the NH proton). This allows it to form a network of hydrogen bonds with amino acid residues in a protein's active site. The geometry of the sulfonamide nitrogen is typically pyramidal, and the S-N bond has a lower rotational barrier than a typical amide bond, granting the moiety some conformational flexibility. mdpi.com
Furthermore, the sulfonyl oxygens are highly polarized and can participate in dipole-dipole interactions or coordinate with metal ions, such as the catalytic zinc ion found in metalloenzymes like carbonic anhydrases. This interaction is a classic binding mode for many sulfonamide-based inhibitors. The entire methanesulfonamide moiety contributes to the molecule's polarity and solubility profile, which are essential for its druglikeness.
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For flexible molecules like N-(3-bromo-4-methylphenyl)methanesulfonamide, which have several rotatable bonds, multiple conformations can exist in solution. However, typically only one of these is the "bioactive conformation" that is recognized by the target receptor or enzyme.
Computational and spectroscopic studies on related N-aryl sulfonamides have shown that in an isolated state, the sulfonamide group often adopts a conformation where it is perpendicular to the plane of the aromatic ring. mdpi.com However, analysis of crystal structures of sulfonamides bound to their protein targets often reveals a different, higher-energy conformation. This indicates that the energy penalty required to adopt the bioactive conformation is compensated for by the favorable binding energy gained from the interaction with the target. mdpi.com
The substituents on the aromatic ring influence the preferred and bioactive conformations. For example, an ortho-substituent can sterically force the sulfonamide group to rotate, which may be detrimental if this new conformation is not complementary to the binding site. The 3-bromo and 4-methyl substituents in the title compound define a specific molecular shape and electronic distribution that is presumably complementary to its target's binding surface.
Computational and Theoretical Chemistry Studies
Cheminformatics and Data Mining for Analog Discovery
No specific studies have been published that utilize cheminformatics or data mining approaches for the discovery of analogs of N-(3-bromo-4-methylphenyl)methanesulfonamide. Methodologies such as similarity searching, virtual screening, or quantitative structure-activity relationship (QSAR) model development, which are central to modern computational drug discovery, have not been reported with this compound as a starting point or query structure.
Preclinical Efficacy and Proof of Concept Studies
In Vitro Pharmacological Characterization
No information is available in the public domain regarding the in vitro pharmacological characterization of N-(3-bromo-4-methylphenyl)methanesulfonamide.
Dose-Response Relationships in Cell-Based Assays
Specific data on the dose-response relationships of this compound in any cell-based assays have not been reported in the available scientific literature.
Selectivity Profiling against Off-Targets
There is no published data detailing the selectivity profile of this compound against any off-target proteins or enzymes.
In Vivo Efficacy in Animal Models
No studies describing the in vivo efficacy of this compound in animal models of disease are present in the available literature.
Assessment of Biomarker Modulation
There are no published findings on the assessment of biomarker modulation following treatment with this compound in in vivo models.
Histopathological and Molecular Endpoints (excluding toxicological observations)
Efficacy-related histopathological and molecular endpoint data for this compound are not available in the public scientific record.
Future Research Directions and Potential Applications
Development of Novel Analogs with Enhanced Specificity
The foundational structure of PFI-1 serves as a robust scaffold for the development of new analogs with potentially improved properties, such as greater potency, selectivity, or modified pharmacokinetic profiles. A key research direction involves the strategic modification of the PFI-1 structure to enhance its interaction with specific BET bromodomains or even to target individual bromodomains within a single BET protein.
One notable advancement is the development of chiral analogs of PFI-1 where the sulfonamidoyl group is modified. nih.gov By creating sulfoximine and sulfondiimide versions, researchers have introduced a stereogenic center at the sulfur core. nih.gov This has led to the discovery that the biological activity is highly enantiospecific. For instance, the (S)-enantiomer of a sulfoximine analog, compound (S)-4a, demonstrated superior efficacy in reducing the viability of myeloid cell lines (HEL and Molm-14) compared to the parent PFI-1 compound, while the (R)-enantiomer was essentially inactive. nih.gov Docking calculations and molecular dynamics simulations suggest these differences in activity are due to the distinct binding modes of the enantiomers within the BET binding pocket. nih.gov
These findings highlight a promising strategy for future analog development: focusing on stereochemistry to refine the inhibitor-target interaction, which could lead to compounds with enhanced therapeutic windows and reduced off-target effects.
Elucidation of Additional Molecular Targets and Pathways
The primary molecular targets of PFI-1 are the bromodomains of the BET protein family (BRD2, BRD3, BRD4, and BRDT). birmingham.ac.ukprobes-drugs.org PFI-1 functions as an acetyl-lysine mimetic, effectively occupying the binding pocket that recognizes acetylated lysine residues on histone tails, thereby preventing the recruitment of BET proteins to chromatin. nih.govbirmingham.ac.ukprobes-drugs.org This action leads to the transcriptional downregulation of key oncogenes, most notably c-Myc. nih.govbirmingham.ac.uk
Intriguingly, research has revealed that the downstream consequences of PFI-1-mediated BET inhibition extend beyond c-Myc. Studies in leukemic cell lines demonstrated that exposure to PFI-1 leads to a significant downregulation of Aurora B kinase, a crucial regulator of mitosis. aacrjournals.orgnih.govbirmingham.ac.uk This finding suggests an indirect pathway where BET inhibition affects major oncogenic signaling cascades, presenting an alternative strategy for inhibiting well-established oncology targets like Aurora B. aacrjournals.orgbirmingham.ac.uk The inhibition of BET proteins by PFI-1 has been shown to induce G1 cell cycle arrest and caspase-dependent apoptosis in sensitive cancer cell lines. aacrjournals.orgnih.govbirmingham.ac.uk
Future research will likely focus on using PFI-1 to further map the complex downstream signaling networks regulated by BET proteins. Unraveling these pathways could identify novel nodes for therapeutic intervention and biomarkers for predicting sensitivity to BET inhibitors.
| Target | Assay Type | Value | Source |
|---|---|---|---|
| BRD4 (BD1) | IC₅₀ (ALPHA Screen) | 220 nM | nih.govapexbt.com |
| BRD2 (BD2) | IC₅₀ (ALPHA Screen) | 98 nM | nih.govapexbt.com |
| BRD4 (BD1) | Kd (ITC) | 47.4 ± 2.5 nM | nih.gov |
| BRD4 (BD2) | Kd (ITC) | 194.9 ± 6 nM | nih.gov |
Application as a Chemical Probe for Biological Processes
A chemical probe is a highly selective small molecule used to study the function of a specific protein target in cellular or in vivo systems. PFI-1 is an exemplary chemical probe for the BET bromodomain family. aacrjournals.orgnih.gov Its utility is defined by its high potency and, crucially, its selectivity. Extensive screening has shown that PFI-1 has negligible activity against a wide panel of other bromodomains, protein kinases, and membrane receptors, ensuring that its observed biological effects can be confidently attributed to the inhibition of BET proteins. chemicalprobes.org
As a validated chemical probe, PFI-1 provides a versatile tool for researchers to investigate the diverse biological roles of BET proteins in both health and disease. aacrjournals.orgnih.gov For example, it has been used to validate BRD4's role in cancer, demonstrating that its inhibition leads to apoptosis and cell cycle arrest in specific leukemia cell lines. aacrjournals.org Furthermore, PFI-1 has been employed in studies of C9ORF72-associated amyotrophic lateral sclerosis (C9ALS/FTD), where it was found to enhance the expression of the C9ORF72 gene, suggesting a potential therapeutic avenue. nih.gov The availability of a well-characterized probe like PFI-1 is essential for validating BET proteins as drug targets across a spectrum of diseases.
Integration with High-Throughput Screening Methodologies
The characterization and validation of PFI-1 were made possible through the use of high-throughput screening (HTS) methodologies. Techniques such as ALPHA screen assays were employed to determine the potency of PFI-1 in displacing acetylated histone peptides from BET bromodomains. nih.gov Additionally, thermal shift assays were used to rapidly assess its selectivity against a broad panel of 42 other bromodomains. chemicalprobes.org
Looking forward, PFI-1 can be integrated into future HTS campaigns in several ways. It can serve as a potent reference compound or positive control when screening large chemical libraries for novel BET inhibitors with different scaffolds or mechanisms of action. Its well-defined structure-activity relationship can also inform the design of focused libraries for screening. Furthermore, in phenotypic screens designed to identify compounds that induce a specific biological outcome (e.g., cancer cell death), PFI-1 can be used as a tool to determine if the observed phenotype is mediated through BET inhibition, thereby helping to elucidate the mechanism of action of newly discovered bioactive molecules.
Synergistic Effects with Other Research Compounds
A key area of investigation is the potential for PFI-1 to act synergistically with other therapeutic agents, which could lead to more effective combination therapies with reduced side effects. Research has already identified a powerful synergistic relationship between PFI-1 and inhibitors of Aurora kinase. aacrjournals.org
In leukemia cell lines that are sensitive to BET inhibition, combining PFI-1 with the Aurora kinase inhibitor VX-680 resulted in a strong induction of apoptosis, an effect described as synthetic lethality. aacrjournals.orgnih.gov This synergy is likely dependent on the complex interplay between BET-dependent gene expression and the cell-cycle effects induced by Aurora kinase inhibitors. aacrjournals.org This finding is particularly compelling given that PFI-1 independently causes the downregulation of Aurora B kinase, suggesting that targeting the same pathway from two different angles can be a highly effective strategy. aacrjournals.orgnih.gov Future studies will aim to explore other synergistic combinations, potentially with inhibitors of other epigenetic regulators or key signaling pathways, to expand the therapeutic potential of BET inhibition.
Conclusion
Summary of Current Research Findings on N-(3-bromo-4-methylphenyl)methanesulfonamide and Related Scaffolds
Research on the specific chemical entity, this compound, is not extensively detailed in publicly available scientific literature. However, the broader class of compounds to which it belongs, substituted N-aryl sulfonamides, has been the subject of considerable investigation. These studies reveal a wide array of potential therapeutic applications, driven by the versatile chemical nature of the sulfonamide scaffold.
The core structure, a sulfonamide group linking an aryl ring, is a recognized pharmacophore, a molecular feature that is crucial for a drug's biological activity. tandfonline.com The biological profile of these molecules can be significantly modulated by the nature and position of substituents on the aryl ring. The presence of a bromine atom and a methyl group on the phenyl ring of this compound suggests the potential for specific biological interactions. Halogen atoms like bromine can influence the lipophilicity and metabolic stability of a compound, potentially enhancing its pharmacokinetic properties.
Derivatives of N-aryl sulfonamides have been synthesized and evaluated for a range of biological activities. These activities are summarized in the table below, which collates findings from various studies on compounds with similar structural motifs.
| Biological Activity | Tested Scaffolds | Key Findings | References |
| Antibacterial | N-aryl substituted p-toluenesulfonamides, Pyrazine (B50134) carboxamides | Some compounds showed significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comnih.govmdpi.com | |
| Antifungal | N-aryl substituted p-toluenesulfonamides | Certain derivatives exhibited promising activity against fungal pathogens. nih.gov | |
| Antioxidant | N-aryl substituted p-toluenesulfonamides, 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives | Several compounds demonstrated good antioxidant activity in various in-vitro assays. nih.govmdpi.com | |
| Anti-inflammatory | N-aryl substituted benzenesulfonamides | Synthesized derivatives were confirmed to have anti-inflammatory activity. researchgate.net | |
| Anticancer | Phenylisoxazole sulfonamide derivatives | Some derivatives exhibited potent inhibitory activity against bromodomain-containing protein 4 (BRD4), a target in acute myeloid leukemia. nih.gov | |
| 5-HT6 Antagonists | Substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides | Designed compounds showed potential as antagonists for the 5-HT6 receptor, which is implicated in cognitive disorders. openpharmaceuticalsciencesjournal.com |
These findings underscore the therapeutic potential inherent in the N-aryl sulfonamide scaffold. The specific substitution pattern of this compound, featuring both a halogen and an alkyl group, provides a unique electronic and steric profile that could lead to novel biological activities.
Prospects for Further Academic Investigation of the Compound
The limited specific research on this compound presents a fertile ground for future academic exploration. Based on the established biological activities of related sulfonamide derivatives, several promising avenues for investigation can be proposed.
A primary area of focus should be the systematic evaluation of its antimicrobial properties . Given that various N-aryl sulfonamides exhibit antibacterial and antifungal effects, it is plausible that this compound could possess similar activities. nih.govnih.gov Future studies could involve screening the compound against a panel of clinically relevant bacterial and fungal strains, including drug-resistant variants.
Investigation into its anticancer potential is another compelling direction. The sulfonamide moiety is present in a number of anticancer drugs, and novel sulfonamide derivatives are continuously being explored as anticancer agents. nih.govresearchgate.net Research could focus on evaluating the cytotoxicity of this compound against various cancer cell lines and elucidating its mechanism of action.
Furthermore, the structural similarity to compounds with anti-inflammatory and antioxidant properties suggests that these activities should also be investigated. mdpi.comresearchgate.net Chronic inflammation and oxidative stress are implicated in a wide range of diseases, and compounds that can modulate these processes are of significant therapeutic interest.
Finally, the synthesis of a library of analogs of this compound, through modification of the substitution pattern on the phenyl ring, could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. This approach, combined with computational modeling and structure-activity relationship (SAR) studies, could accelerate the development of new therapeutic agents based on this scaffold. The versatility of the sulfonamide group continues to make it a privileged structure in medicinal chemistry, and a thorough investigation of this compound is a logical and promising step in the ongoing quest for novel therapeutic agents. researchgate.netajchem-b.com
Q & A
Basic: What are the common synthetic routes for N-(3-bromo-4-methylphenyl)methanesulfonamide?
Methodological Answer:
The synthesis typically involves sulfonylation of the corresponding amine. A widely used method includes:
- Step 1: React 3-bromo-4-methylaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
- Step 2: Conduct the reaction in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Key Data:
| Yield | Purity (HPLC) | Reaction Time |
|---|---|---|
| 65–78% | >95% | 6–8 hours |
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy: Confirm regiochemistry and purity (e.g., H NMR: δ 7.2–7.4 ppm for aromatic protons, δ 3.1 ppm for sulfonamide -SONH group) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] at m/z 292.02).
- HPLC: Assess purity (>95% under reverse-phase C18 conditions).
Advanced: How can reaction conditions be optimized for higher yields?
Methodological Answer:
Optimization strategies:
- Catalyst Screening: Test bases (e.g., DMAP vs. triethylamine) to enhance nucleophilicity of the amine.
- Solvent Effects: Compare polar aprotic solvents (e.g., DMF vs. DCM) for solubility and reactivity.
- Temperature Control: Gradual warming from 0°C to room temperature minimizes side reactions.
Example Finding:
Triethylamine in DCM at 0°C increased yield by 12% compared to pyridine in THF .
Advanced: What computational methods predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to:
- Map electrostatic potential surfaces (EPS) to identify reactive sites.
- Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess charge-transfer potential.
- Simulate UV-Vis spectra (λmax ~270 nm) for comparison with experimental data .
Basic: How does the bromine substituent influence reactivity?
Methodological Answer:
The bromine atom:
- Acts as a meta-directing group in electrophilic substitution reactions.
- Enhances steric hindrance, reducing reaction rates in bulky environments.
- Increases molecular weight (Br: ~80 g/mol), affecting solubility in nonpolar solvents .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Address discrepancies via:
- Dose-Response Studies: Test across concentrations (e.g., 1–100 µM) to identify IC variability.
- Target Validation: Use knockout cell lines or competitive binding assays to confirm specificity.
Example: A study found IC = 8.2 µM for kinase inhibition, while another reported no activity at 10 µM due to assay buffer differences (HEPES vs. Tris) .
Basic: What are the stability considerations for storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation (UV stability <48 hours under direct light).
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.
- Temperature: Long-term stability at -20°C (>1 year) vs. room temperature (degradation >5% in 3 months) .
Advanced: How to design derivatives for improved pharmacokinetics?
Methodological Answer:
- Structural Modifications:
- Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability.
- Modify the methyl group to a hydroxyl for increased solubility.
- ADME Screening: Use Caco-2 cell assays for permeability and microsomal stability tests .
Advanced: What are the challenges in crystallizing this compound?
Methodological Answer:
- Polymorphism: Screen solvents (e.g., ethanol, acetonitrile) to isolate stable crystal forms.
- Slow Evaporation: Achieve single crystals for X-ray diffraction by reducing evaporation rates.
Example: Crystallization from ethanol yielded monoclinic crystals (space group P2/c) with unit cell parameters a = 8.2 Å, b = 10.5 Å .
Advanced: How does substituent position affect biological activity?
Methodological Answer:
A comparative analysis of analogs reveals:
| Substituent Position | LogP | IC (µM) | Target Affinity |
|---|---|---|---|
| 3-Bromo-4-methyl | 2.1 | 8.2 | Kinase A |
| 4-Bromo-3-methyl | 2.3 | 12.5 | Kinase B |
| 2-Bromo-5-methyl | 1.8 | >50 | Inactive |
The 3-bromo-4-methyl configuration optimizes steric and electronic interactions with hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
